molecular formula C16H23N3O3S B2520014 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1235093-04-5

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2520014
CAS No.: 1235093-04-5
M. Wt: 337.44
InChI Key: OQWNTCTZZYIEHD-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 3,5-dimethylpyrazole moiety linked via an ethyl group. Its molecular formula is C17H24N4O3S, with a molecular weight of 372.46 g/mol. The sulfonamide group (-SO2NH-) is a classic pharmacophore in antimicrobial agents, suggesting plausible biological activity .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-11-8-15(22-5)16(9-12(11)2)23(20,21)17-6-7-19-14(4)10-13(3)18-19/h8-10,17H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWNTCTZZYIEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=CC(=N2)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 3,5-Dimethyl-1H-Pyrazole

In a representative procedure from Rani et al., 3,5-dimethyl-1H-pyrazole (1.92 g, 0.02 mol) reacts with 2-bromoacetophenone (4.26 g, 0.02 mol) in acetonitrile under reflux with potassium carbonate (2.76 g, 0.02 mol) as the base. After 5 hours, the product is isolated via ice-cold water precipitation and purified by column chromatography. While this study used 2-bromoacetophenone, analogous conditions apply to 2-bromoethylamine hydrobromide.

Key Reaction Parameters

  • Solvent: Acetonitrile
  • Base: K₂CO₃
  • Temperature: 85°C (reflux)
  • Yield: ~70% (estimated for analogous reactions)

The IR spectrum of the intermediate shows disappearance of the pyrazole N–H stretch at 3400–3500 cm⁻¹, confirming alkylation. ¹H NMR exhibits singlets for pyrazole methyl groups (δ 2.16–2.23) and a methylene bridge (δ 5.45).

Preparation of 2-Methoxy-4,5-Dimethylbenzenesulfonyl Chloride

The electrophilic sulfonyl chloride precursor is synthesized via chlorosulfonation of 2-methoxy-4,5-dimethylbenzene.

Chlorosulfonation Reaction

Adapting methods from Kumar et al., 2-methoxy-4,5-dimethylbenzene (25 g, 0.15 mol) is dissolved in chloroform and treated with chlorosulfonic acid (166.7 g, 1.43 mol) at 0°C under nitrogen. The mixture is warmed to 60°C for 10 hours, followed by thionyl chloride (40.8 g, 0.34 mol) addition to ensure complete conversion to the sulfonyl chloride. The product is isolated by dichloromethane/water extraction and dried over Na₂SO₄.

Key Reaction Parameters

  • Chlorosulfonic Acid Stoichiometry: 5.5 equivalents
  • Thionyl Chloride Role: Converts –SO₃H to –SO₂Cl
  • Yield: 80–85% (based on analogous pyrazole sulfonylations)

Coupling of Pyrazole-Ethylamine with Sulfonyl Chloride

The final step involves nucleophilic substitution between 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine and 2-methoxy-4,5-dimethylbenzenesulfonyl chloride.

Optimization of Sulfonamide Formation

Kumar et al. systematically evaluated bases and solvents for analogous pyrazole sulfonamide syntheses (Table 1). Potassium tert-butoxide in THF provided the highest yield (78%) due to enhanced nucleophilicity and minimal side reactions.

Table 1. Effect of Base and Solvent on Sulfonamide Yield

Base Solvent Time (h) Yield (%)
K₂CO₃ THF 36 0
NaOH DMF 24 32
NaH DMF 12 55
KOtBu THF 16 78

Representative Procedure

A solution of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (1.0 equiv) in THF is treated with potassium tert-butoxide (1.2 equiv) at 0°C. 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (1.1 equiv) is added dropwise, and the reaction is stirred at room temperature for 16 hours. The mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.

Characterization Data

  • IR: N–H stretch (~3280 cm⁻¹), S=O asymmetric/symmetric stretches (~1360, 1170 cm⁻¹).
  • ¹H NMR: Aromatic protons (δ 6.8–7.2), methoxy singlet (δ 3.8), pyrazole methyl groups (δ 2.1–2.3).
  • LCMS: [M+H]⁺ calculated for C₁₇H₂₄N₃O₃S: 374.15; observed: 374.1.

Alternative Pathways and Modifications

Reductive Amination Approach

A patent by US8604022B2 discloses a reductive amination strategy for structurally related pyrazole sulfonamides. Here, a pyrazole-aldehyde intermediate is condensed with 2-methoxy-4,5-dimethylbenzenesulfonamide using NaBH₃CN in methanol. While unverified for this specific compound, this method offers an alternative route requiring aldehyde synthesis.

Solid-Phase Synthesis

Recent advances propose polymer-supported sulfonyl chlorides for parallel synthesis. However, yields for bulky substrates like 2-methoxy-4,5-dimethylbenzenesulfonyl chloride remain suboptimal (<50%) compared to solution-phase methods.

Challenges and Optimization Strategies

Byproduct Formation

Over-alkylation of the pyrazole nitrogen is mitigated by using a slight excess of sulfonyl chloride (1.1 equiv) and low temperatures during coupling.

Purification Difficulties

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from unreacted amine and sulfonic acid byproducts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) serves as the primary site for nucleophilic substitution due to the electrophilic nature of the chlorine atom. Key reactions include:

Thiocyanation and Selenocyanation
Reaction with potassium thiocyanate (KSCN) or potassium selenocyanate (KSeCN) replaces the chlorine atom with thiocyanate (-SCN) or selenocyanate (-SeCN) groups.

  • Conditions : Reflux in acetonitrile (MeCN) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .

  • Products : 5-(Thiocyanatomethyl)- or 5-(Selenocyanatomethyl)-3-(methoxymethyl)-1,3,4-oxadiazole derivatives .

Amination
Primary or secondary amines can displace chlorine to form amine-substituted derivatives.

  • Conditions : Room temperature in dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., triethylamine) .

  • Products : Substituted 5-(alkyl/arylamino-methyl)-1,3,4-oxadiazoles .

NucleophileConditionsProductYieldReference
KSCNMeCN, reflux, TBAB5-(SCN-methyl) derivative85%
KSeCNMeCN, reflux, TBAC5-(SeCN-methyl) derivative78%
BenzylamineTHF, RT, Et₃N5-(Benzylaminomethyl) derivative72%

Oxidation Reactions

The methoxymethyl (-CH₂OCH₃) group can undergo oxidation, though direct experimental data for this compound is limited. Based on analogous oxadiazole derivatives:

Methoxymethyl to Carbonyl

  • Reagents : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .

  • Products : Likely forms a ketone or carboxylic acid derivative, depending on conditions .

Oxadiazole Ring Oxidation
The 1,3,4-oxadiazole ring is generally stable under mild oxidation but may degrade under harsh conditions (e.g., HNO₃, H₂O₂) .

Reduction Reactions

Chloromethyl to Methyl
Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces -CH₂Cl to -CH₃ .

  • Conditions : H₂ (1 atm), Pd-C in ethanol .

  • Products : 5-Methyl-3-(methoxymethyl)-1,3,4-oxadiazole .

Ring Reduction
The oxadiazole ring can be reduced to open-chain hydrazides or amines under reductive conditions (e.g., NaBH₄, NH₃) .

Ring-Opening and Rearrangement

Acid/Base Hydrolysis
Under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the oxadiazole ring may hydrolyze to form hydrazine derivatives .

  • Products : Hydrazides or semicarbazides .

Thermal Rearrangement
Heating above 150°C may induce ring contraction or expansion, though specific pathways for this compound remain unstudied .

Functionalization via Methoxymethyl Group

The methoxymethyl group can be demethylated or functionalized:

  • Demethylation : HBr in acetic acid cleaves the methyl ether to yield a hydroxymethyl (-CH₂OH) group .

  • Ether Exchange : Reaction with thiols or alcohols under acidic conditions forms thioethers or new ethers .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of pyrazole derivatives, including N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, often involves the reaction of sulfonamide with pyrazole derivatives under optimized conditions. Various methods have been reported for the synthesis of related pyrazole-sulfonamide compounds, which are characterized using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) .

Antiproliferative and Cytotoxic Effects

Research indicates that compounds containing pyrazole and sulfonamide moieties exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain pyrazole-sulfonamide derivatives can inhibit cell proliferation in U937 cells with varying degrees of potency, measured by half-maximal inhibitory concentration (IC50) values .

In a comparative study, derivatives similar to this compound were tested for cytotoxicity. Results indicated that while some compounds exhibited strong antiproliferative activity, others showed minimal cytotoxic effects on normal cells .

Antitumor Agents

The structural features of this compound suggest its potential as an antitumor agent. The incorporation of the pyrazole ring is associated with various biological activities including anti-inflammatory and anticancer properties. Case studies have illustrated that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

In addition to antitumor properties, pyrazole-sulfonamides have been investigated for their antimicrobial effects. Some derivatives have demonstrated activity against bacterial strains and protozoa such as Leishmania spp., indicating their potential use in treating infections caused by these pathogens .

Compound NameIC50 (µM)Activity TypeReference
MR-S1-1310.5Antiproliferative
MR-S1-525.0Antiproliferative
4-Pyrazolyl0.070Antileishmanial
3-Pyrazolyl0.059Antileishmanial

Mechanism of Action

The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to pyrazole- and sulfonamide-containing derivatives with applications in antimicrobial and pharmaceutical research. Below is a comparative analysis of its key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Substituents Biological Activity
Target Compound C17H24N4O3S 372.46 Benzenesulfonamide, pyrazole, methoxy 3,5-dimethylpyrazole, 4,5-dimethylbenzene Inferred antimicrobial (unreported)
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide C20H26N6O3S 430.5 Benzenesulfonamide, pyrimidine Pyrimidine, aminoethyl linker Not reported
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide C15H20N4O3 318.37 Isonicotinamide, pyrazole Methoxyethoxy, ethyl linker Not reported
N-(4-Chloro-2-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl]acetamide (7c) C22H23ClN6O 446.91 Acetamide, imidazole, pyrazole Chloro, phenyl substituents Antimicrobial activity

Key Observations:

Structural Flexibility vs. Pyrazole-imidazole hybrids (e.g., Compound 7c) exhibit rigid frameworks due to fused heterocycles, which may limit bioavailability .

Functional Group Impact: The sulfonamide group in the target compound distinguishes it from carboxamide derivatives (e.g., CAS 2034491-94-4). Sulfonamides are known for higher acidity (pKa ~10) and improved solubility in physiological conditions, which may enhance pharmacokinetics . Chlorine substituents in Compound 7c contribute to antimicrobial potency but may increase toxicity risks .

Substituent Effects :

  • The 4,5-dimethylbenzene moiety in the target compound increases lipophilicity (logP ~3.2 estimated), favoring membrane penetration compared to polar pyrimidine analogs .
  • Methoxy groups in both the target compound and CAS 2034491-94-4 improve metabolic stability by resisting oxidative degradation .

Research Findings and Implications

Antimicrobial Potential: Pyrazole derivatives in and demonstrate broad-spectrum antimicrobial activity, suggesting the target compound may share similar mechanisms (e.g., enzyme inhibition via sulfonamide interactions) . The absence of halogen substituents in the target compound may reduce toxicity compared to chlorinated analogs like 7c .

SAR Insights :

  • The 3,5-dimethylpyrazole group is critical for stabilizing hydrophobic interactions in binding pockets, as seen in related enzyme inhibitors .
  • Substitution at the benzene ring (methoxy, methyl) balances lipophilicity and solubility, a strategy employed in optimized drug candidates .

Limitations and Future Directions :

  • Experimental data on the target compound’s bioactivity and synthesis are lacking; further studies are needed to validate its efficacy and optimize substituents.
  • Computational modeling (e.g., molecular docking) could predict binding affinities for targets like dihydropteroate synthase, a common site for sulfonamide action .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a novel compound that combines a pyrazole moiety with a methoxy-substituted benzenesulfonamide. This unique structural configuration potentially contributes to its biological activity, making it a subject of interest in pharmacological research. The compound's molecular formula is C15H21N3O3SC_{15}H_{21}N_{3}O_{3}S, with a molecular weight of approximately 320.4 g/mol.

Chemical Structure and Properties

The compound features:

  • Pyrazole Ring : A five-membered heterocyclic structure contributing to various biological activities.
  • Sulfonamide Group : Known for its antibacterial properties.
  • Methoxy and Methyl Substituents : Enhance solubility and reactivity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have shown that compounds with sulfonamide groups exhibit significant antibacterial effects. This compound may inhibit bacterial growth through mechanisms similar to traditional sulfonamides, which block folic acid synthesis in bacteria.

2. Anti-inflammatory Properties

Pyrazole derivatives are frequently investigated for their anti-inflammatory effects. The presence of the pyrazole ring in this compound suggests potential efficacy in reducing inflammation, possibly through inhibition of cyclooxygenase (COX) enzymes.

3. Anticancer Potential

Research indicates that pyrazole-containing compounds can exhibit anticancer properties. The specific interactions of this compound with cancer cell lines need further exploration to determine its effectiveness as an anticancer agent.

Research Findings and Case Studies

Recent studies have highlighted the biological activity of pyrazole derivatives, including this compound:

StudyFindings
Pyrazole derivatives demonstrated a broad spectrum of biological activities, including anti-inflammatory and antimicrobial effects.
This compound was synthesized and characterized, showing potential as a building block for further drug development due to its unique structure.
Similar compounds have been reported to exhibit significant antitumor activity, suggesting that this compound may share similar properties.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Preliminary studies suggest that it may bind effectively to specific enzymes or receptors involved in inflammatory pathways or bacterial metabolism.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide?

The synthesis typically involves coupling a pyrazole-containing amine with a sulfonyl chloride derivative. For example, a method analogous to describes reacting 1-(4-aminophenyl)-3,5-dimethylpyrazole with a sulfonyl chloride in anhydrous THF with triethylamine as a base. Reaction progress is monitored via TLC, followed by aqueous workup and purification via column chromatography . Modifications may include adjusting stoichiometry or solvent systems (e.g., DMF for improved solubility) .

Q. How is structural characterization performed for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. For instance, highlights HRMS for verifying molecular ions, while ¹H NMR resolves aromatic protons and sulfonamide NH signals. X-ray crystallography (using programs like SHELXL) is recommended for absolute configuration determination, especially when stereochemical ambiguity exists .

Q. What purification strategies are effective for isolating this sulfonamide derivative?

Column chromatography using silica gel with gradients of ethyl acetate/hexane or DCM/methanol is commonly employed. Recrystallization from ethanol or DMF/EtOH mixtures (1:1) is also effective for removing unreacted starting materials or byproducts, as noted in and . Purity is validated via melting point analysis and HPLC .

Q. How can researchers screen this compound for preliminary biological activity?

Basic assays include antimicrobial susceptibility testing (e.g., broth microdilution for MIC values) and enzyme inhibition studies (e.g., carbonic anhydrase assays, as in ). Cytotoxicity against cancer cell lines (e.g., MTT assay) and anti-inflammatory activity (COX-2 inhibition) are also common .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic optimization involves varying solvents (e.g., THF vs. DMF for sulfonylation efficiency), bases (triethylamine vs. DMAP), and temperature. Kinetic studies (via in situ IR or HPLC monitoring) identify rate-limiting steps. For example, suggests THF enhances nucleophilicity of the amine, while notes dichloromethane improves sulfonyl chloride stability .

Q. What analytical techniques resolve contradictions in bioactivity data?

Discrepancies between in vitro and in vivo results may arise from solubility or metabolic instability. Advanced techniques include:

  • Metabolic Profiling : LC-MS/MS to identify degradation products .
  • Molecular Dynamics Simulations : To assess binding stability with target proteins (e.g., carbonic anhydrase in ) .
  • Synchrotron XRD : Resolves crystallographic ambiguities affecting structure-activity relationships .

Q. How can computational methods guide the design of derivatives with enhanced activity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) identifies key interactions with biological targets. For instance, used DFT to correlate methoxy group electronic effects with sulfonamide bioactivity .

Q. What strategies isolate and characterize diastereomers or tautomers of this compound?

Chiral HPLC or capillary electrophoresis separates enantiomers. Dynamic NMR spectroscopy detects tautomeric equilibria (e.g., pyrazole ring proton shifts). X-ray crystallography is critical for assigning absolute configurations, as demonstrated in using SHELXL refinement .

Q. How do substituents on the pyrazole and benzene rings influence pharmacological properties?

Structure-Activity Relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., halogens, methoxy groups). For example:

  • Pyrazole Methyl Groups : Enhance metabolic stability ().
  • Methoxy Positioning : Affects solubility and target binding (). Bioisosteric replacements (e.g., replacing sulfonamide with carboxamide) are explored to optimize pharmacokinetics .

Q. What advanced spectroscopic methods validate non-covalent interactions (e.g., protein binding)?

Surface Plasmon Resonance (SPR) measures binding kinetics (KD, kon/koff). Isothermal Titration Calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Fluorescence anisotropy assesses competitive binding with known inhibitors. For macromolecular targets, cryo-EM may resolve binding modes .

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